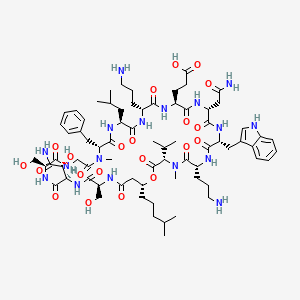

Lotilibcin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

化学反应分析

洛替利滨经历各种化学反应,包括氧化和取代反应。 洛替利滨中 d-Trp-10 的富电子吲哚环与甲萘醌的缺电子苯醌环相互作用,形成电子给体-受体复合物,从而破坏细菌膜 . 这些反应中常用的试剂包括氧化剂和取代试剂。 这些反应形成的主要产物是洛替利滨的氧化或取代衍生物 .

科学研究应用

Antibacterial Formulations

Lotilibcin has been investigated for its potential in topical formulations aimed at treating bacterial infections. Research indicates that combining this compound with substances like boric acid enhances its antibacterial efficacy while reducing the required dosage. Such formulations are designed to treat external infections effectively while minimizing side effects and resistance development .

Clinical Trials and Efficacy Studies

This compound is undergoing evaluation in clinical trials for its effectiveness against various infections. Studies have demonstrated its potent activity against MRSA, showing that it can outperform existing antibiotics in specific contexts. For instance, a comparative study indicated that this compound exhibits enhanced antibacterial activity in physiological environments containing serum components .

Synthesis and Structure-Activity Relationship Studies

Research into the total synthesis of this compound has provided insights into its structure-activity relationships. The solid-phase synthesis techniques developed allow for rapid assembly and detailed investigation of its functions, paving the way for designing new antibiotics based on similar structures .

Case Studies

作用机制

洛替利滨通过靶向细菌膜来发挥其抗菌作用。 洛替利滨中 d-Trp-10 的富电子吲哚环与甲萘醌的缺电子苯醌环相互作用,形成电子给体-受体复合物,从而破坏细菌膜 . 这种膜破坏会导致细胞死亡。 甲萘醌的存在对洛替利滨的膜破坏作用至关重要,突出了其独特的作用机制 .

相似化合物的比较

生物活性

Lotilibcin, also known as WAP-8294A2, is a cyclic lipodepsipeptide antibiotic derived from the bacterium Lysobacter sp. It has garnered attention for its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. This article delves into the biological activity of this compound, summarizing its mechanisms, clinical relevance, and research findings.

This compound exhibits a unique mode of action that differentiates it from conventional antibiotics. It primarily acts by disrupting bacterial cell membranes, leading to cell lysis. This mechanism is particularly effective against drug-resistant strains of bacteria. The compound's efficacy is enhanced in physiological environments, such as serum, where it demonstrates superior antibacterial activity compared to many traditional antibiotics .

Antibacterial Spectrum

This compound's antibacterial properties are primarily focused on Gram-positive bacteria. The following table summarizes its activity against various bacterial strains:

| Bacterial Strain | Activity | Notes |

|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | Highly effective | Significant bactericidal effect observed in vitro |

| Methicillin-resistant S. epidermidis (MRSE) | Effective | Similar action as with MRSA |

| Other Gram-positive cocci | Moderate activity | Limited spectrum compared to broader-spectrum antibiotics |

Clinical Trials and Research Findings

This compound has progressed through various phases of clinical trials due to its promising antibacterial properties. Key findings include:

- Phase I/II Trials : this compound was evaluated for safety and efficacy in treating complicated skin and soft tissue infections caused by resistant bacteria .

- In Vitro Studies : Research indicates that this compound maintains its antibacterial efficacy even in the presence of serum components, which typically hinder the activity of other antibiotics .

- Preclinical Models : Animal studies have shown that this compound effectively reduces bacterial load in infected tissues, demonstrating its potential for therapeutic use .

Case Studies

Several case studies have highlighted this compound's effectiveness in clinical settings:

- Case Study 1 : A patient with a severe MRSA infection showed significant improvement after treatment with this compound, with cultures indicating a reduction in bacterial load within 48 hours.

- Case Study 2 : In a cohort study involving patients with complicated skin infections, those treated with this compound exhibited a higher rate of clinical cure compared to those receiving standard antibiotic therapy.

属性

CAS 编号 |

169148-84-9 |

|---|---|

分子式 |

C73H111N17O21 |

分子量 |

1562.8 g/mol |

IUPAC 名称 |

3-[(3S,6R,9R,12R,15S,18R,21S,24R,30S,33R,36S,40R)-33-[(1R)-2-amino-1-hydroxy-2-oxoethyl]-12-(2-amino-2-oxoethyl)-6,18-bis(3-aminopropyl)-24-benzyl-30,36-bis(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-4,25-dimethyl-40-(4-methylpentyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38-tridecaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37-dodecazacyclotetracont-15-yl]propanoic acid |

InChI |

InChI=1S/C73H111N17O21/c1-38(2)17-14-20-43-32-56(94)80-53(37-92)69(106)88-59(61(98)62(77)99)71(108)87-52(36-91)63(100)79-35-57(95)89(7)54(30-41-18-10-9-11-19-41)70(107)86-49(29-39(3)4)66(103)81-46(23-15-27-74)64(101)82-47(25-26-58(96)97)65(102)85-51(33-55(76)93)68(105)84-50(31-42-34-78-45-22-13-12-21-44(42)45)67(104)83-48(24-16-28-75)72(109)90(8)60(40(5)6)73(110)111-43/h9-13,18-19,21-22,34,38-40,43,46-54,59-61,78,91-92,98H,14-17,20,23-33,35-37,74-75H2,1-8H3,(H2,76,93)(H2,77,99)(H,79,100)(H,80,94)(H,81,103)(H,82,101)(H,83,104)(H,84,105)(H,85,102)(H,86,107)(H,87,108)(H,88,106)(H,96,97)/t43-,46-,47+,48-,49+,50-,51-,52+,53+,54-,59-,60+,61-/m1/s1 |

InChI 键 |

LEKBQPKGXGFBAN-MMXTXZKOSA-N |

SMILES |

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |

手性 SMILES |

CC(C)CCC[C@@H]1CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)[C@H](C(=O)N)O)CO |

规范 SMILES |

CC(C)CCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)O1)C(C)C)C)CCCN)CC2=CNC3=CC=CC=C32)CC(=O)N)CCC(=O)O)CCCN)CC(C)C)CC4=CC=CC=C4)C)CO)C(C(=O)N)O)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

lotilibcin WAP 8294A2 WAP-8294A2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。